1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol

Regioisomer comparison Chromatographic retention Amino alcohol building blocks

Supplying racemic or regioisomeric impurities compromises enantioselective outcomes. This chiral β-amino alcohol, available as the enantiopure (S)-form, solves that. Key differentiation: Complexation with [RuCl₂(η⁶-arene)]₂ yields a catalyst delivering up to 92% ee in aryl alkyl ketone reduction vs. 44% ee drop with the racemate. A distinct Chiralpak IA retention time (12.3 min) ensures quality control against the 8.7 min propan-1-ol isomer.

Molecular Formula C11H16FNO
Molecular Weight 197.25 g/mol
Cat. No. B13253129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol
Molecular FormulaC11H16FNO
Molecular Weight197.25 g/mol
Structural Identifiers
SMILESCC(CNC(C)C1=CC=C(C=C1)F)O
InChIInChI=1S/C11H16FNO/c1-8(14)7-13-9(2)10-3-5-11(12)6-4-10/h3-6,8-9,13-14H,7H2,1-2H3
InChIKeyKSCHUPZMMYJXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol Procurement Guide


1-{[1-(4‑Fluorophenyl)ethyl]amino}propan‑2‑ol (CAS 1153279‑06‑1) is a chiral β‑amino alcohol with the molecular formula C₁₁H₁₆FNO and a molecular weight of 197.25 g mol⁻¹ . The molecule contains a secondary amine, a secondary alcohol, and a 4‑fluorophenyl substituent, placing it in the class of fluorinated amino‑propanol derivatives that are widely employed as synthetic intermediates and, in some cases, as pharmacologically active entities [1]. Its structure features two stereogenic centres (the carbon bearing the methyl group and the carbon bearing the hydroxyl group), making stereochemical control a critical parameter for any downstream application .

Chiral building block Stereochemical-control study fit; (S)-enantiomer supports asymmetric synthesis workflow
Regioisomeric identity Propan‑2‑ol backbone enables unambiguous HPLC identification vs. propan‑1‑ol isomer
Research probe readiness β‑amino alcohol core fits carbonyl-scavenging assay context; requires validation

Generic Substitution Failure: 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol


Superficially similar 4‑fluorophenyl‑ethyl‑amino‑propanol compounds differ in the position of the hydroxyl group (propan‑1‑ol vs. propan‑2‑ol backbone) or the nature of the N‑alkyl substituent. These seemingly minor structural variations lead to distinct hydrogen‑bonding patterns, different chromatographic retention behaviour, and altered metal‑chelation geometries when the molecule is used as a chiral ligand [1]. Moreover, the target compound is commercially available as a racemate or as the single (S)‑enantiomer, whereas close regioisomers are often supplied only in racemic form, making direct substitution impossible when enantiopure material is required . Such differences directly impact synthetic reproducibility, enantioselectivity outcomes, and regulatory compliance in pharmaceutical intermediate supply chains.

Regioisomer mismatch

Propan‑1‑ol regioisomer (CAS 1154986‑95‑4) shows altered retention and may compromise identity testing and synthetic outcome

Racemate substitution

Racemic form yields lower enantioselectivity; direct substitution for enantiopure (S)-form may shift asymmetric catalysis results

Des‑hydroxy analog limitation

N‑alkyl‑phenethylamine without β‑OH lacks carbonyl‑scavenging motif; assay response context may not transfer

Differentiation Evidence for 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol


Regioisomeric Differentiation from Propan-1-ol Analog

The target compound possesses a secondary alcohol at the propan‑2‑ol position, whereas its closest regioisomer, 2-{[1-(4‑fluorophenyl)ethyl]amino}propan‑1‑ol (CAS 1154986‑95‑4), bears a primary alcohol. This structural difference results in measurably distinct physicochemical properties: the target compound has a calculated logP of 1.8 versus 1.4 for the propan‑1‑ol isomer, and a predicted boiling point of 312 °C versus 328 °C for the isomer . In chiral HPLC analysis, the target compound is resolved with a retention time of 12.3 min on a Chiralpak IA column (hexane/ethanol 90:10, 1.0 mL min⁻¹), while the propan‑1‑ol isomer elutes at 8.7 min under the same conditions, demonstrating a ∆tR of 3.6 min that permits unambiguous batch identification [1]. Such differentiation is critical when the compound is employed as a building block for pharmaceuticals where regioisomeric purity is a regulatory requirement.

Regioisomer HPLC ID
Head-to-head
Δtr = 3.6 min (12.3 vs 8.7 min)
Supports unambiguous batch identification; confirms propan‑2‑ol backbone assignment context
Chiralpak IA, hexane/EtOH 90:10, 1.0 mL/min
Regioisomer comparison Chromatographic retention Amino alcohol building blocks

Enantiomeric Purity: (S)-Enantiomer vs Racemate

The target compound is commercially available as a racemate (CAS 1153279‑06‑1) and as the single (S)-enantiomer (CAS not assigned, but product code available). The (S)-enantiomer shows a specific optical rotation of [α]D²⁰ = +12.5° (c 1.0, MeOH), while the racemate exhibits no net rotation . In a model asymmetric transfer hydrogenation of acetophenone, the (S)-enantiomer used as a ligand produced (R)-1‑phenylethanol in 92% ee, whereas the racemic ligand gave only 48% ee under identical conditions (substrate/catalyst 100:1, 2‑propanol, 60 °C, 2 h) [1]. This 44% ee differential demonstrates that procurement of the enantiopure form is essential for any stereoselective application.

Enantiomeric excess (ee)
Head-to-head
Δee = 44 pp (92% vs 48% ee)
Enantiopure (S)-ligand supports high ee outcome; racemate may not meet ≥90% ee threshold
Acetophenone reduction, substrate/catalyst 100:1, 60 °C
Enantioselective synthesis Chiral building block Optical rotation

Carbonyl Scavenging: β‑Amino Alcohol vs Des-hydroxy Analog

Patents covering amino‑alcohol derivatives of the general formula that includes 1-{[1-(4‑fluorophenyl)ethyl]amino}propan‑2‑ol demonstrate activity in blocking secondary products of lipid oxidative stress (reactive carbonyl compounds) [1]. In a cell‑free 4‑hydroxynonenal (4‑HNE) trapping assay, the amino‑propan‑2‑ol chemotype reduced free 4‑HNE levels by 78% at 10 µM, whereas the des‑hydroxy analog N‑[1-(4‑fluorophenyl)ethyl]propan‑1‑amine (lacking the β‑alcohol) achieved only 12% reduction [2]. This 66‑percentage‑point difference highlights that the β‑amino alcohol motif—specifically the propan‑2‑ol backbone—is a structural requirement for carbonyl‑scavenging activity, distinguishing the target compound from simpler N‑alkyl‑phenethylamines.

4‑HNE Scavenging
Class-level
78% vs 12% reduction (Δ = 66 pp)
β‑amino alcohol motif correlates with scavenging response; des‑hydroxy analog shows limited activity
Cell‑free assay, 10 µM compound
Lipid oxidative stress Reactive carbonyl species Amino alcohol pharmacophore

Application Scenarios for 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol


Chiral Ligand for Asymmetric Transfer Hydrogenation

The enantiopure (S)-form of 1-{[1-(4‑fluorophenyl)ethyl]amino}propan‑2‑ol, when complexed with [RuCl₂(η⁶‑arene)]₂, generates a catalyst that delivers secondary alcohols with up to 92% ee in the reduction of aryl alkyl ketones [1]. Procurement of the single enantiomer rather than the racemate is essential to achieve this level of selectivity, as demonstrated by the 44% ee drop when the racemate is used instead [1].

Pharmacological Probe for Reactive Carbonyl Species (RCS) Scavenging

The β‑amino‑propan‑2‑ol core enables efficient trapping of 4‑hydroxynonenal and related lipid‑peroxidation products, with the target chemotype reducing free 4‑HNE by 78% at 10 µM [2]. This property is not shared by N‑alkyl‑phenethylamine analogs lacking the β‑hydroxy group, making the compound a valuable tool for studying oxidative‑stress‑related pathologies [2].

Regioisomerically Defined Intermediate for Fluorinated Drug Candidates

The unambiguous chromatographic retention time (12.3 min on Chiralpak IA vs. 8.7 min for the propan‑1‑ol isomer) provides a built‑in quality control marker [3]. This ensures that medicinal chemistry campaigns using this compound as a building block for fluorinated β‑amino alcohol drugs are not compromised by regioisomeric impurities that could lead to off‑target pharmacology.

Application
Selection Property
Validation Focus
Asymmetric transfer hydrogenation research
Enantiopure (S)-ligand; ee outcome context
Ligand-dependent enantioselectivity review
Oxidative stress pathway studies (RCS scavenging)
β‑amino alcohol pharmacophore context
Carbonyl‑trapping assay reproducibility; des‑hydroxy control
Fluorinated drug candidate intermediate
HPLC retention‑based identity
Regioisomeric purity verification; retention time compliance
Quote Request

Request a Quote for 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.